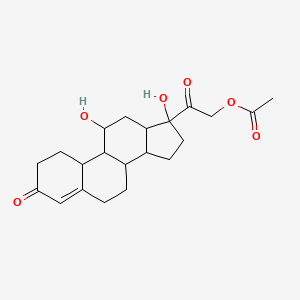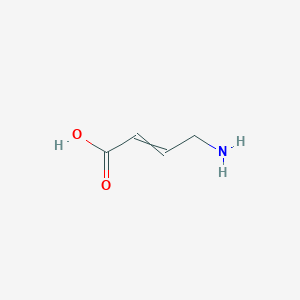
4-Aminobut-2-enoic acid
描述
This compound is notable for its role as a gamma-aminobutyric acid (GABA) receptor agonist, particularly targeting the GABA C receptor subtype . It has applications in various fields, including neuroscience and pharmacology, due to its ability to modulate neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of crotonic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of thioesterase enzymes to convert butenoyl-acyl carrier protein (ACP) intermediates to butenoic acid in engineered Escherichia coli .
Industrial Production Methods: Industrial production of 4-amino-2-butenoic acid often involves chemical synthesis from petroleum-derived intermediates. The process typically includes the conversion of ethylene to acetaldehyde, followed by further reactions to produce butenoic aldehyde and subsequently butenoic acid .
化学反应分析
Types of Reactions: 4-Aminobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The double bond in the butenoic acid can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-2-butenoic acid.
Reduction: 4-amino-butanoic acid.
Substitution: N-alkyl or N-acyl derivatives of 4-amino-2-butenoic acid.
科学研究应用
4-Aminobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in neurotransmission and as a GABA receptor agonist.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The primary mechanism of action of 4-amino-2-butenoic acid involves its interaction with GABA receptors, particularly the GABA C receptor subtype . By binding to these receptors, it modulates the inhibitory neurotransmission in the central nervous system, which can influence various physiological processes, including muscle relaxation and anxiety reduction.
相似化合物的比较
Gamma-aminobutyric acid (GABA): A naturally occurring neurotransmitter that also targets GABA receptors.
Beta-alanine: An amino acid with a similar structure but lacking the double bond present in 4-amino-2-butenoic acid.
4-aminobutanoic acid: A saturated analogue of 4-amino-2-butenoic acid.
Uniqueness: 4-Aminobut-2-enoic acid is unique due to its unsaturated structure, which allows it to participate in a broader range of chemical reactions compared to its saturated analogues. Additionally, its specific interaction with the GABA C receptor subtype distinguishes it from other GABA receptor agonists .
属性
IUPAC Name |
4-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860552 | |
| Record name | 4-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


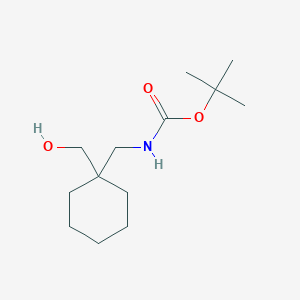
![1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B7979076.png)
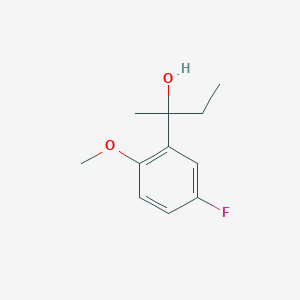
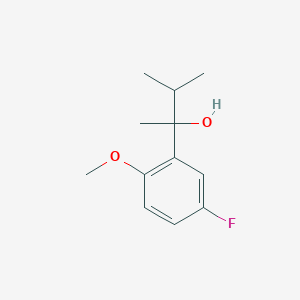
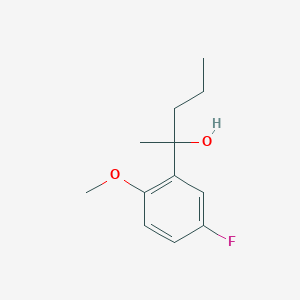
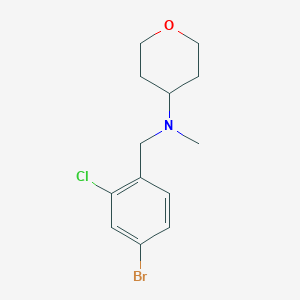
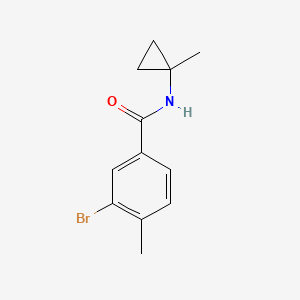
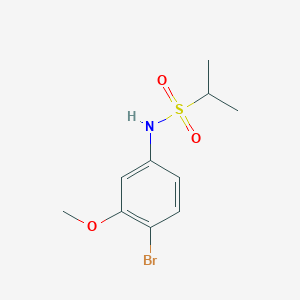
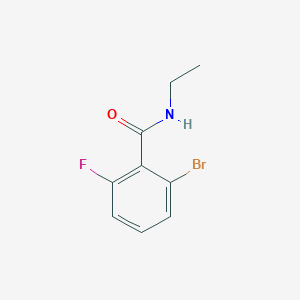
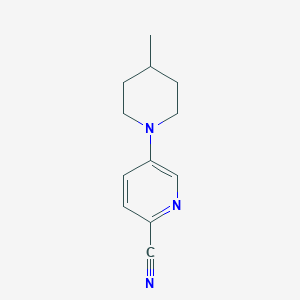
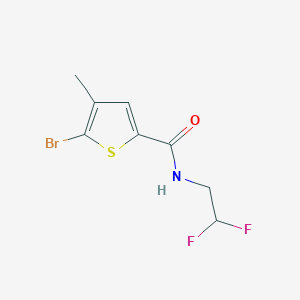
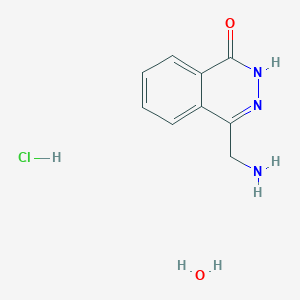
![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)
